molecular formula C19H35NOS B14178106 2-Hexadecyl-1,2-thiazol-3(2H)-one CAS No. 928151-44-4

2-Hexadecyl-1,2-thiazol-3(2H)-one

Cat. No.: B14178106
CAS No.: 928151-44-4
M. Wt: 325.6 g/mol
InChI Key: NBFGQYVNZIGZPP-UHFFFAOYSA-N
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Description

2-Hexadecyl-1,2-thiazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by a long hexadecyl chain attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hexadecylamine with carbon disulfide and an appropriate halogenated compound, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The hexadecyl chain or other substituents on the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hexadecyl-1,2-thiazol-3(2H)-one would depend on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The long hexadecyl chain could influence its membrane permeability and distribution within cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hexadecyl-1,3-thiazole: Similar structure but with different substitution pattern.

    2-Hexadecyl-1,2-thiazolidin-3-one: Contains a saturated thiazolidine ring instead of the thiazole ring.

    2-Hexadecyl-1,2-thiazol-4(2H)-one: Different position of the carbonyl group on the thiazole ring.

Uniqueness

2-Hexadecyl-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of a long hexadecyl chain, which imparts distinct chemical and physical properties compared to other thiazole derivatives.

Properties

CAS No.

928151-44-4

Molecular Formula

C19H35NOS

Molecular Weight

325.6 g/mol

IUPAC Name

2-hexadecyl-1,2-thiazol-3-one

InChI

InChI=1S/C19H35NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-19(21)16-18-22-20/h16,18H,2-15,17H2,1H3

InChI Key

NBFGQYVNZIGZPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(=O)C=CS1

Origin of Product

United States

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